molecular formula C17H14N4OS B5533118 N-(2-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(2-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5533118
M. Wt: 322.4 g/mol
InChI Key: DYEHSKOWIZFQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanophenyl)-2-[(5-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetamide is a synthetic acetamide derivative featuring a benzodiazolyl-sulfanyl moiety linked to an N-(2-cyanophenyl) group. Its molecular structure combines electron-withdrawing (cyano) and heterocyclic (benzodiazolyl) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-6-7-14-15(8-11)21-17(20-14)23-10-16(22)19-13-5-3-2-4-12(13)9-18/h2-8H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEHSKOWIZFQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization of appropriate o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzodiazolyl-sulfanyl group distinguishes it from sulfinyl (S=O) or sulfonyl (SO₂) analogs in –2, which may alter redox stability and hydrogen-bonding capacity.

Key Observations :

  • High yields (73–87%) for benzimidazole-sulfinyl analogs suggest efficient synthetic routes for sulfur-heterocycle acetamides .
  • The target compound’s NMR profile would differ due to the absence of sulfinyl/sulfonyl groups and the presence of a benzodiazolyl ring, which may exhibit deshielded aromatic protons.

Biological Activity

N-(2-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activities based on available research data.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OS, with a molecular weight of 298.36 g/mol. The compound features a cyanophenyl group and a benzimidazole unit, which are known for their biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the benzimidazole moiety. For instance, derivatives of benzimidazole have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus0.5 µg/mL
Compound BPseudomonas aeruginosa0.25 µg/mL
This compoundBacillus sp., Candida albicansTBD

In vitro studies have indicated that compounds similar to this compound exhibit MIC values comparable to established antibiotics, suggesting potential as therapeutic agents against resistant strains.

Anticancer Activity

The benzimidazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Benzimidazole Derivatives in Cancer Treatment

A study published in 2023 evaluated the effects of several benzimidazole derivatives on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM for certain derivatives.

This suggests that this compound could possess similar anticancer effects, warranting further investigation.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Interaction with DNA : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set) .
  • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions for reaction site prediction .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and CYP450 interactions based on lipophilicity (LogP) and polar surface area .

How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

Advanced
Discrepancies often stem from:

  • Metabolic differences : In vivo hepatic metabolism may generate inactive metabolites. Use LC-MS to compare plasma metabolites with in vitro results .
  • Protein binding : High serum protein binding in vivo reduces free drug concentration. Measure unbound fraction via equilibrium dialysis .
  • Tissue penetration : Poor blood-brain barrier (BBB) permeability limits CNS activity. Perform parallel artificial membrane permeability assays (PAMPA) .

What methodologies are recommended for studying the compound’s interaction with DNA or RNA?

Q. Advanced

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition to assess intercalation .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by compound binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.